Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
Description
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a nitro-substituted aromatic ring and an amino group at the 2-position of the heterocyclic core. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-19-11(16)10-9(14-12(13)20-10)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZQJOZWHWHSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352243 | |
| Record name | Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-50-8 | |
| Record name | Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
Workup and Purification
- Acid-base extraction : The reaction mixture is acidified to precipitate the thiazolium salt, which is subsequently basified with NH$$_4$$OH to yield the free base.
- Crystallization : Ethanol/water recrystallization achieves >95% purity, as confirmed by HPLC.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Traditional Hantzsch | 65–70 | 85–90 |
| One-pot protocol | 78–82 | 93–96 |
Alternative Nitration Strategies
While direct cyclization with pre-functionalized thioureas is preferred, late-stage nitration of phenyl-substituted thiazoles offers an alternative route. A patented nitration protocol using NaNO$$3$$/POCl$$3$$ in dimethylformamide (DMF) demonstrates adaptability:
Nitration Mechanism
- Electrophilic nitration : The POCl$$3$$-DMF complex generates nitronium ions (NO$$2^+$$), which electrophilically attack the phenyl ring’s para position.
- Regioselectivity : Steric and electronic effects from the thiazole’s electron-withdrawing carboxylate group direct nitration to the phenyl’s 4-position.
Limitations :
- Requires protection of the thiazole’s amino group to prevent undesired $$ N $$-nitration.
- Lower yields (60–65%) compared to direct cyclization methods due to competing side reactions.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles like amines can be used.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction of the nitro group: Forms ethyl 2-amino-4-(4-aminophenyl)-1,3-thiazole-5-carboxylate.
Substitution reactions: Can yield various substituted thiazole derivatives.
Condensation reactions: Forms Schiff bases with different aldehydes or ketones.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is used in several scientific research applications:
- Medicinal Chemistry It is used in the development of antimicrobial, antifungal, and anticancer agents.
- Biological Studies It is investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
- Materials Science It is explored for its use in the synthesis of novel materials with unique properties.
This compound exhibits diverse biological activities, including potential as an anticancer and antimicrobial agent. Studies have explored its structure-activity relationships (SAR), mechanisms of action, and relevant biological activities.
Anticancer Activity
In vitro evaluations against various cancer cell lines have revealed varying degrees of cytotoxicity.
| Property | Value |
|---|---|
| Cell Line | Liver carcinoma (HEPG2-1) |
| Assay | MTT assay |
| IC50 Value | Approximately 17.35 µM |
The presence of the nitro group at the para position was found to negatively impact potency. Conversely, compounds with electron-donating groups exhibited enhanced cytotoxicity.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Studies reported MIC values indicating effective inhibition against various bacterial strains. For instance, derivatives of thiazole compounds showed promising antibacterial activity with MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureusand Staphylococcus epidermidis.
The biological activity of this compound is believed to stem from its ability to interfere with cellular processes:
- It may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Evidence suggests that thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: The nitro group can be reduced to an amino group under suitable conditions. Common reagents include hydrogen gas with a palladium catalyst. The major product formed is ethyl 2-amino-4-(4-aminophenyl)-1,3-thiazole-5-carboxylate.
- Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens or nucleophiles like amines can be used. Can yield various substituted thiazole derivatives.
- Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases. Aldehydes or ketones in the presence of an acid or base catalyst. Forms Schiff bases with different aldehydes or ketones.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 886497-37-6) Key Differences: Replaces the 2-amino group with a 2-oxo moiety and introduces a dihydrothiazole ring. Molecular Formula: C₁₂H₁₀N₂O₅S; Molar Mass: 294.28 g/mol.
Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 344-72-9) Key Differences: Substitutes the 4-nitrophenyl group with a trifluoromethyl (-CF₃) group. Commercial availability (Santa Cruz Biotechnology) highlights its utility in research .
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate Key Differences: Features a 3-nitrobenzoyl substituent at the 2-position instead of a simple amino group. Impact: The bulkier nitrobenzoyl group may sterically hinder interactions in catalytic or binding sites, altering biological activity .
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate Key Differences: Incorporates a 4-chlorophenoxymethyl group at the 4-position. Impact: The chlorophenoxy moiety increases hydrophobicity and may influence crystal packing, as evidenced by dihedral angles (72.14° and 45.56° between thiazole and aromatic rings) and weak C–H⋯O interactions in its crystal structure .
Biological Activity
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula and CAS number 68301-50-8, exhibits potential as an anticancer agent, antimicrobial agent, and in other therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and structure-activity relationships (SAR).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.298 g/mol |
| CAS Number | 68301-50-8 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro evaluations against various cancer cell lines revealed varying degrees of cytotoxicity.
- Cytotoxicity Assays : The compound was tested on liver carcinoma cell line (HEPG2-1) using the MTT assay. The results indicated an IC50 value of approximately 17.35 µM, suggesting moderate activity against this cell line .
- Structure-Activity Relationship (SAR) : The presence of the nitro group at the para position was found to negatively impact potency. Conversely, compounds with electron-donating groups exhibited enhanced cytotoxicity .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating effective inhibition against various bacterial strains. For instance, derivatives of thiazole compounds showed promising antibacterial activity with MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
The biological activity of this compound is believed to stem from its ability to interfere with cellular processes:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Induction of Apoptosis : Evidence suggests that thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Study 1: Antitumor Activity Evaluation
A comprehensive study assessed the antitumor efficacy of various thiazole derivatives including this compound. The findings highlighted:
- IC50 Values : The compound's IC50 value was determined to be 17.35 µM against HEPG2 cells.
- Comparative Analysis : Other derivatives with different substituents were compared; those with carbonyl groups showed significantly lower IC50 values (e.g., 1.03 µM for a derivative with an ethyl ester) .
Study 2: Antimicrobial Properties
A series of tests were conducted to evaluate the antimicrobial efficacy of thiazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate?
- Methodological Answer : A two-step approach is typically used:
Condensation : Reacting 4-nitrophenylacetic acid with ethyl cyanoacetate in the presence of acetic anhydride to form a ketone intermediate .
Cyclization : Treating the intermediate with elemental sulfur under reflux conditions to yield the thiazole ring. Purification via recrystallization (e.g., ethanol) ensures high purity .
Key reagents: Ethyl cyanoacetate, sulfur, acetic anhydride.
Q. How is the structural confirmation of this compound achieved in academic research?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Crystals grown via slow evaporation (ethanol) are analyzed to determine bond lengths, angles, and dihedral angles (e.g., thiazole ring planarity and nitro group orientation). For example, SC-XRD revealed dihedral angles of 72.14° between the thiazole and chlorophenyl groups .
- Spectroscopic Techniques :
- IR : Confirms functional groups (e.g., νmax ~1700 cm<sup>-1</sup> for ester C=O).
- NMR : <sup>1</sup>H NMR shows aromatic protons (δ 7.5–8.3 ppm) and ester ethyl groups (δ 1.3–4.3 ppm) .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer :
- Solubility : Sparingly soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water (0.97 g/L at 25°C). Use ethanol for dissolution in reactions .
- Stability : Store under inert atmosphere (N2) at 4°C to prevent nitro group reduction or ester hydrolysis.
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer :
- Crystal Packing Analysis : SC-XRD data (e.g., triclinic P1 space group, a = 7.658 Å, b = 7.736 Å) reveals weak C–H⋯O interactions between nitro and ester groups, forming centrosymmetric dimers. These interactions enhance thermal stability (m.p. 165–167°C) .
- Hirshfeld Surface Analysis : Quantifies contributions of H-bonding (≈15%) and van der Waals forces (≈85%) to lattice energy .
Q. What computational strategies are used to predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations optimize geometry and compute HOMO-LUMO gaps (e.g., ΔE ≈ 3.8 eV). The nitro group’s electron-withdrawing effect reduces HOMO energy, influencing reactivity .
- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites (e.g., negative potential at nitro oxygen, positive at thiazole sulfur) .
Q. How can structural analogs be designed to modulate biological activity while retaining the thiazole core?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-nitrophenyl group with bioisosteres (e.g., 4-cyanophenyl) to enhance lipophilicity (logP ↑).
- Ester Hydrolysis : Hydrolyze the ethyl ester to a carboxylic acid for salt formation, improving aqueous solubility .
- SAR Studies : Test analogs (e.g., chlorophenyl or fluorophenyl derivatives) against target enzymes (e.g., kinases) to correlate substituent effects with IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
